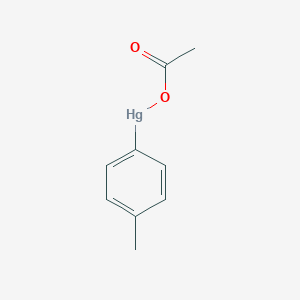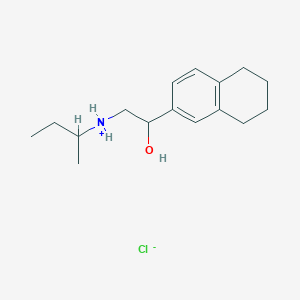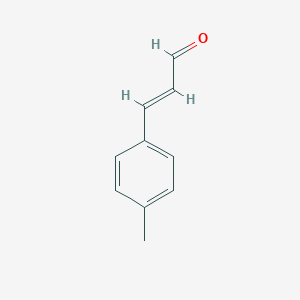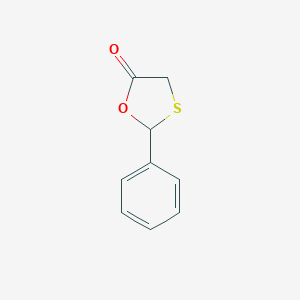
2-Phenyl-1,3-oxathiolan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1,3-oxathiolan-5-one, also known as PTX, is a synthetic compound that has been used in various scientific research applications. It is a cyclic sulfone that has a unique structure, making it an interesting compound to study.
作用机制
2-Phenyl-1,3-oxathiolan-5-one has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that regulates insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-Phenyl-1,3-oxathiolan-5-one has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 2-Phenyl-1,3-oxathiolan-5-one has been shown to have anti-inflammatory effects in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using 2-Phenyl-1,3-oxathiolan-5-one in lab experiments is that it has a unique structure, making it an interesting compound to study. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to have various biochemical and physiological effects, making it a versatile compound for studying different biological processes. One limitation of using 2-Phenyl-1,3-oxathiolan-5-one in lab experiments is that it can be difficult to synthesize, which can limit its availability for research purposes.
未来方向
There are several future directions for 2-Phenyl-1,3-oxathiolan-5-one research. One potential direction is to study the potential use of 2-Phenyl-1,3-oxathiolan-5-one in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another potential direction is to study the potential use of 2-Phenyl-1,3-oxathiolan-5-one in the treatment of neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyl-1,3-oxathiolan-5-one and its effects on different biological processes.
合成方法
2-Phenyl-1,3-oxathiolan-5-one can be synthesized through a multistep process involving the reaction of different chemical compounds. The synthesis method involves the reaction of 2-phenyl-1,3-propanediol with thionyl chloride to produce 2-phenyl-1,3-dichloropropane. The 2-phenyl-1,3-dichloropropane is then reacted with sodium sulfide to produce 2-Phenyl-1,3-oxathiolan-5-one.
科学研究应用
2-Phenyl-1,3-oxathiolan-5-one has been used in various scientific research applications. It has been shown to have antitumor activity in vitro and in vivo. 2-Phenyl-1,3-oxathiolan-5-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-Phenyl-1,3-oxathiolan-5-one has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
2-Phenyl-1,3-oxathiolan-5-one |
|---|---|
分子式 |
C9H8O2S |
分子量 |
180.23 g/mol |
IUPAC 名称 |
2-phenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C9H8O2S/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI 键 |
CCPIXSCRYWRMSZ-UHFFFAOYSA-N |
SMILES |
C1C(=O)OC(S1)C2=CC=CC=C2 |
规范 SMILES |
C1C(=O)OC(S1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



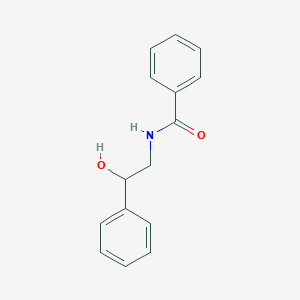
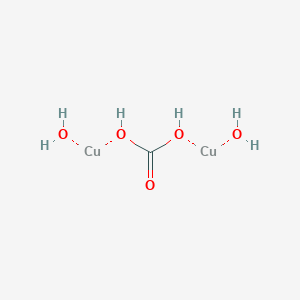



![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
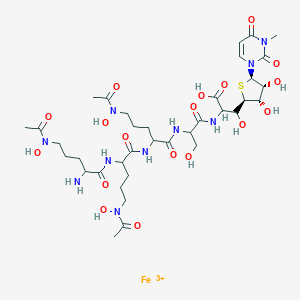
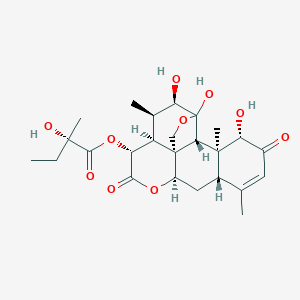
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)

